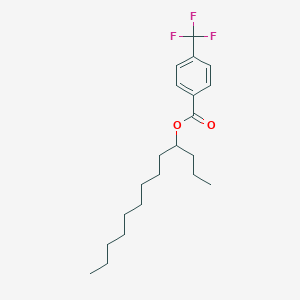
4-Trifluoromethylbenzoic acid, 4-tridecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tridecyl Ester 4-Trifluoromethylbenzoic Acid is a chemical compound with the molecular formula C21H30F4O2. It is an ester derivative of 4-(Trifluoromethyl)benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tridecyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tridecyl Ester 4-Trifluoromethylbenzoic Acid typically involves the esterification of 4-(Trifluoromethyl)benzoic acid with tridecyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of 4-Tridecyl Ester 4-Trifluoromethylbenzoic Acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Tridecyl Ester 4-Trifluoromethylbenzoic Acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-(Trifluoromethyl)benzoic acid and tridecyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions
Major Products Formed
Hydrolysis: 4-(Trifluoromethyl)benzoic acid and tridecyl alcohol.
Reduction: 4-(Trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Tridecyl Ester 4-Trifluoromethylbenzoic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Tridecyl Ester 4-Trifluoromethylbenzoic Acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-trifluoromethylbenzoic acid, tridecyl ester: Similar structure with a fluorine atom at the ortho position.
4-(Trifluoromethyl)benzoic acid, tridec-2-ynyl ester: Contains an alkyne group instead of an alkyl group
Uniqueness
4-Tridecyl Ester 4-Trifluoromethylbenzoic Acid is unique due to its specific ester linkage and the presence of a long tridecyl chain, which can influence its physical and chemical properties. The trifluoromethyl group also imparts distinct electronic and steric effects, making this compound valuable for various applications .
Properties
Molecular Formula |
C21H31F3O2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
tridecan-4-yl 4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C21H31F3O2/c1-3-5-6-7-8-9-10-12-19(11-4-2)26-20(25)17-13-15-18(16-14-17)21(22,23)24/h13-16,19H,3-12H2,1-2H3 |
InChI Key |
IFPVFJNYTRPOFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCC)OC(=O)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


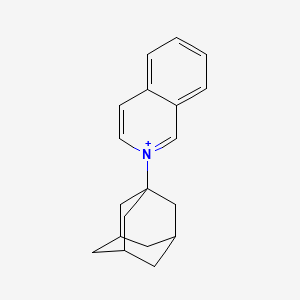

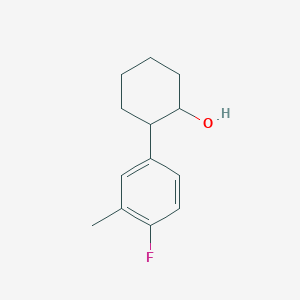
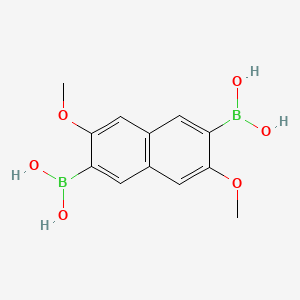
![hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13408683.png)

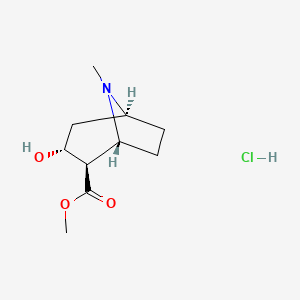
![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)

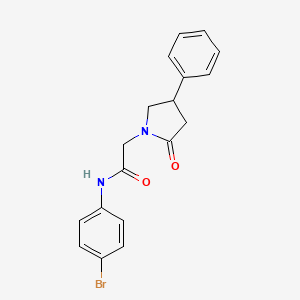
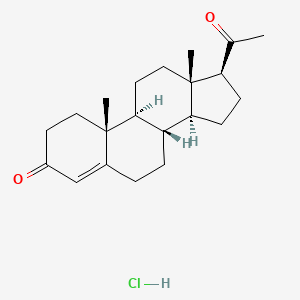
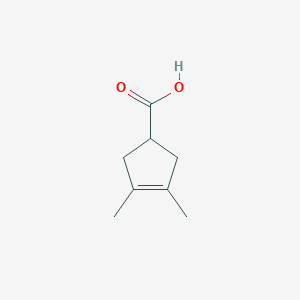
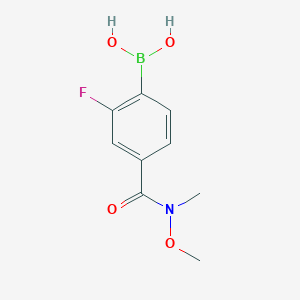
![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)
